molecular formula C19H17N3O4 B15103678 N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B15103678
M. Wt: 351.4 g/mol
InChI Key: CHNLUHKXOMNOPI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-acetylaminophenylamine, which is then reacted with 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
  • N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide
  • Azithromycin Related Compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)

Uniqueness

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific structural features, such as the methoxy and acetylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-3-5-13(6-4-12)22-19(25)16-10-20-17-8-7-14(26-2)9-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

CHNLUHKXOMNOPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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